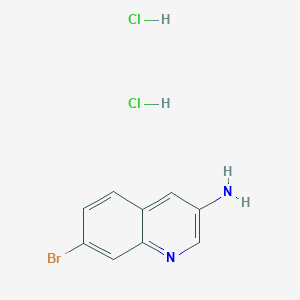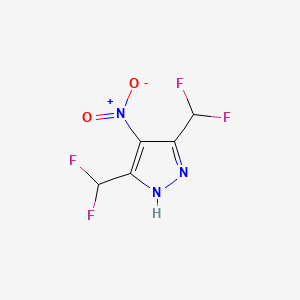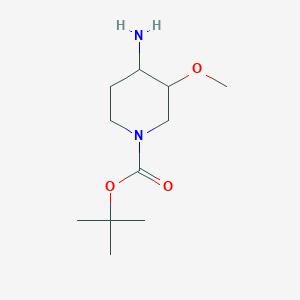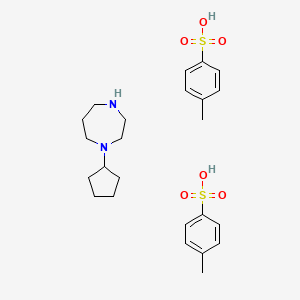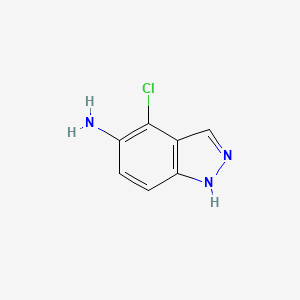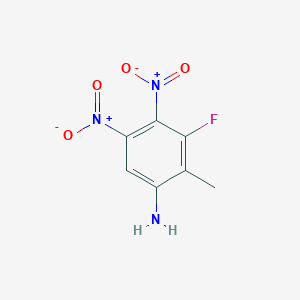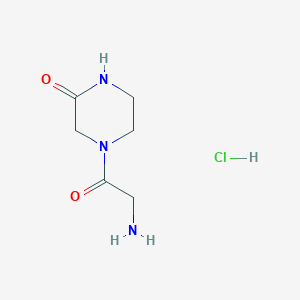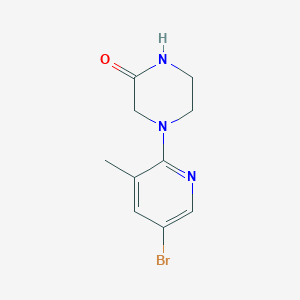![molecular formula C9H7BrClNO B1373471 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile CAS No. 1094373-19-9](/img/structure/B1373471.png)
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
概要
説明
“2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is a chemical compound with the CAS Number: 1094373-19-9 . It has a molecular weight of 260.52 and its IUPAC name is [2-(bromomethyl)-4-chlorophenoxy]acetonitrile .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrClNO . The average mass is 260.515 Da and the monoisotopic mass is 258.939941 Da .科学的研究の応用
Synthetic Chemistry
2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the compound , are used as reactive scaffolds in synthetic chemistry. They are particularly effective for creating a variety of substituted oxazoles, demonstrating the versatility of halomethyl compounds in synthetic applications. The bromomethyl variant is noted for its reactivity, aiding in the alkylation of stabilized carbanions (Patil & Luzzio, 2016).
Environmental Analysis
While not directly related to 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile, studies involving closely related chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) provide insights into analytical techniques for environmental monitoring. These studies underscore the importance of precise analytical methods, such as high-performance liquid chromatography (HPLC), for monitoring environmental contaminants and understanding their pharmacokinetics in biological systems (Chen et al., 2018).
Reaction Dynamics
The study of reaction dynamics of compounds containing bromomethyl groups in different chemical contexts, such as the reaction of 2-bromomethyl-1,3-thiaselenole, sheds light on the behavior and potential applications of similarly structured compounds in synthetic chemistry (Amosova et al., 2017).
Solubility Studies
Solubility studies of structurally related compounds, such as 2-(2,4,6-Trichlorophenoxy)ethyl bromide, provide essential data for understanding the physical properties and potential applications of these chemicals. These studies are crucial for industrial applications where solubility in various solvents under different conditions is a key factor (Lei et al., 2011).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as bromophenols, often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The bromomethyl group in “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown. Brominated compounds often participate in radical reactions .
Pharmacokinetics
The compound’s solubility in acetonitrile suggests it might be lipophilic, which could influence its absorption, distribution, metabolism, and excretion .
生化学分析
Biochemical Properties
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites. Additionally, this compound can affect the synthesis and degradation of biomolecules, influencing overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, affecting its function and activity. The distribution of the compound within tissues can also influence its overall effects on the organism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can interact with other organelles, such as the endoplasmic reticulum and nucleus, influencing their activity and function .
特性
IUPAC Name |
2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPOEXTEKINRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
